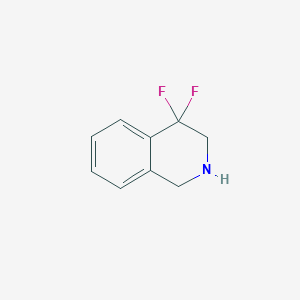![molecular formula C17H19N3O4S B2541790 methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate CAS No. 2034278-87-8](/img/structure/B2541790.png)
methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate is an intriguing compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This compound features a complex molecular framework that includes a sulfonyl group, a cyclopropyl ring, and a benzoate moiety, among other components, making it a subject of interest in both synthetic organic chemistry and applied research.
作用機序
Target of Action
Similar compounds have been studied in the biomedical field, leading to the discovery of various receptor antagonists and inhibitors .
Biochemical Pathways
Similar compounds have been found to modulate various biochemical pathways, including those involving vasopressin and fibrinogen receptors, glutamate receptors, and enzymes such as hiv-1 integrase and polyadp-ribose polymerase parp-1 .
Result of Action
Similar compounds have shown potential in the treatment of various conditions, including lysosomal and neurodegenerative diseases, as well as cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate typically involves multi-step organic synthesis
Step 1: Synthesis of the pyrazolo[1,5-a]pyrazine nucleus, often via a cyclization reaction involving hydrazines and α,β-unsaturated carbonyl compounds.
Step 2: Cyclopropyl group incorporation, achieved through a cyclopropanation reaction.
Step 3: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine.
Step 4: Final coupling with methyl benzoate, typically involving esterification or transesterification reactions.
Industrial Production Methods: Large-scale production of this compound follows similar synthetic routes with optimizations for yield and purity. Industrial methods might involve continuous flow synthesis to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: Can undergo oxidation reactions, especially at the cyclopropyl and pyrazine moieties.
Reduction: Possible reduction of the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution on the benzene ring or nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Base such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products Formed: The reactions lead to various derivatives depending on the functional groups introduced or altered during the reactions. For instance, oxidation might produce sulfoxides or sulfones.
科学的研究の応用
Methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate finds extensive applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Explored for its potential in enzyme inhibition studies due to its unique structure.
Medicine: Investigated as a potential lead compound in drug discovery, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers, given its stability and structural properties.
類似化合物との比較
Methyl 4-((2-methylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate.
Methyl 4-((2-cyclopropylpyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenylate.
In essence, methyl 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzoate stands out in the vast landscape of organic compounds due to its intricate molecular architecture and versatile applicability across various scientific domains.
特性
IUPAC Name |
methyl 4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-17(21)13-4-6-15(7-5-13)25(22,23)19-8-9-20-14(11-19)10-16(18-20)12-2-3-12/h4-7,10,12H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMPFHYXEOJQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-4-methylpentanamide](/img/structure/B2541711.png)
![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541712.png)
![1-[3-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2541714.png)




![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]propanamide](/img/structure/B2541722.png)

![3-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B2541727.png)

![(4-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2541730.png)
